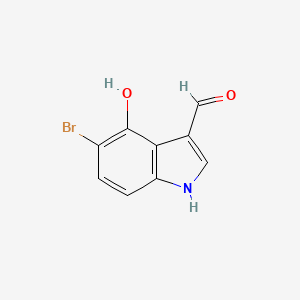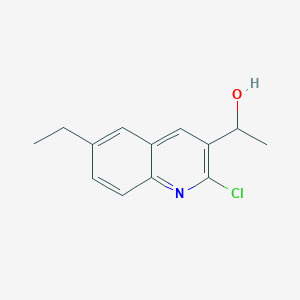
6-Chloro-3-isopropyl-2-methylquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Chloro-3-isopropyl-2-méthylquinolin-4-ol est un composé chimique de formule moléculaire C13H14ClNO et de masse molaire 235,71 g/mol Il s'agit d'un dérivé de la quinoléine, un composé organique aromatique hétérocyclique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-Chloro-3-isopropyl-2-méthylquinolin-4-ol implique généralement la chloration du 3-isopropyl-2-méthylquinolin-4-ol. La réaction est réalisée dans des conditions contrôlées pour assurer une chloration sélective en position 6 du cycle quinoléine. Les réactifs couramment utilisés dans ce processus comprennent le chlorure de thionyle (SOCl2) ou le pentachlorure de phosphore (PCl5) comme agents chlorants .
Méthodes de production industrielle
En milieu industriel, la production de 6-Chloro-3-isopropyl-2-méthylquinolin-4-ol peut impliquer des procédés de chloration à grande échelle utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des paramètres de réaction, tels que la température, la pression et la concentration des réactifs, garantissant un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Chloro-3-isopropyl-2-méthylquinolin-4-ol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de N-oxyde de quinoléine.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés d'amine correspondants.
Substitution : L'atome de chlore en position 6 peut être substitué par d'autres groupes fonctionnels, tels que des groupes alkyles ou aryles.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Principaux produits formés
Oxydation : Dérivés de N-oxyde de quinoléine.
Réduction : Dérivés d'amine.
Substitution : Divers dérivés substitués de la quinoléine.
4. Applications de recherche scientifique
Le 6-Chloro-3-isopropyl-2-méthylquinolin-4-ol présente plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 6-Chloro-3-isopropyl-2-méthylquinolin-4-ol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes sont encore en cours d'investigation, mais on pense qu'il implique l'inhibition d'enzymes clés impliquées dans les processus cellulaires .
Applications De Recherche Scientifique
6-Chloro-3-isopropyl-2-methylquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
6-Chloro-3-isopropyl-2-méthylquinolin-4-amine : (CAS 1340272-85-6) : Ce composé est similaire en structure mais contient un groupe amine au lieu d'un groupe hydroxyle.
6-Chloro-4-méthylquinolin-2-ol : Un autre dérivé de la quinoléine avec un motif de substitution différent.
Unicité
Le 6-Chloro-3-isopropyl-2-méthylquinolin-4-ol est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un atome de chlore, d'un groupe isopropyle et d'un groupe méthyle sur le cycle quinoléine en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C13H14ClNO |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
6-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO/c1-7(2)12-8(3)15-11-5-4-9(14)6-10(11)13(12)16/h4-7H,1-3H3,(H,15,16) |
Clé InChI |
SKMITLKBLIOUMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)
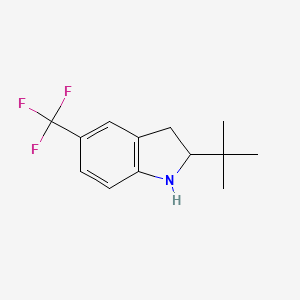
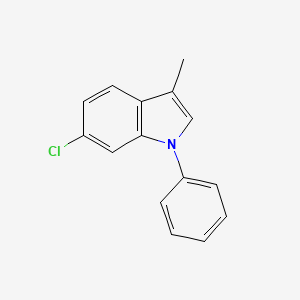
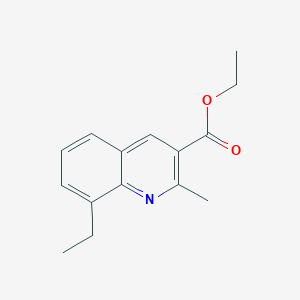
![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)

